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Compound Name:
3-Ethoxycarbonyl-4-

fluorophenylboronic acid

Cat. No.: B151503 Get Quote

An In-depth Technical Guide to 3-Ethoxycarbonyl-4-fluorophenylboronic Acid: Synthesis,

Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist
This guide provides an in-depth analysis of 3-Ethoxycarbonyl-4-fluorophenylboronic acid, a

critical building block in modern medicinal chemistry and organic synthesis. Designed for

researchers, scientists, and drug development professionals, this document elucidates the

compound's fundamental properties, synthesis, mechanistic behavior, and its significant role in

the development of targeted therapeutics.

Core Molecular and Physical Properties
3-Ethoxycarbonyl-4-fluorophenylboronic acid is a white to off-white crystalline powder. Its

structural features—a boronic acid group, a fluorine atom, and an ethoxycarbonyl group—

confer unique reactivity and make it a valuable reagent for creating complex molecular

architectures.[1]

Below is a summary of its key quantitative data:
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Property Value Source(s)

Molecular Formula C₉H₁₀BFO₄ [2]

Molecular Weight 211.98 g/mol [2]

CAS Number 874219-36-0 [2]

Melting Point 149-152 °C [2]

Appearance
White to off-white crystalline

powder
[1]

Predicted pKa
7.90 ± 0.10 (for analogous

structure)
[3]

Storage
Store at 2-8 °C or Room

Temperature
[1][2]

Synthesis of 3-Ethoxycarbonyl-4-
fluorophenylboronic Acid
The synthesis of substituted phenylboronic acids often involves the borylation of an aryl halide

or organometallic intermediate. While a specific, peer-reviewed synthesis for 3-
Ethoxycarbonyl-4-fluorophenylboronic acid is not readily available, a reliable route can be

extrapolated from established methods for structurally similar compounds. The following

protocol is a representative example based on the borylation of an aryl lithium species

generated from a brominated precursor.[3][4]

Representative Synthesis Workflow
The synthesis can be conceptualized as a three-stage process: Halogenation of the starting

aryl compound, formation of an organometallic intermediate via lithium-halogen exchange, and

subsequent electrophilic trapping with a borate ester.
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Step 1: Precursor Synthesis

Step 2: Borylation

Step 3: Hydrolysis & Isolation

Ethyl 2-fluorobenzoate

Ethyl 5-bromo-2-fluorobenzoate

 Bromination 
 (e.g., NBS, H₂SO₄)

Aryl Lithium Intermediate

 Lithium-Halogen Exchange 
 (e.g., n-BuLi, THF, -78°C)

Boronate Ester Intermediate

 Electrophilic Trapping 
 (e.g., Trimethyl borate)

3-Ethoxycarbonyl-4-fluorophenylboronic acid

 Acidic Hydrolysis 
 (e.g., HCl (aq))
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Pd(0) Catalyst

Aryl-Pd(II) Complex
 Oxidative Addition 

 (Ar'-X)

Diaryl-Pd(II) Complex

 Transmetalation 

Boronate Complex

 Reductive Elimination 
Biaryl Product

Ar-B(OH)₂ 
 (3-Ethoxycarbonyl-4-fluorophenylboronic acid)

Base (e.g., K₂CO₃)

Click to download full resolution via product page

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the transmetalation step.

Causality Behind Experimental Choices:

Electron-Withdrawing Groups (EWGs): The fluorine atom and the ethoxycarbonyl group on

the phenyl ring are both EWGs. These groups decrease the electron density of the aromatic

ring, which in turn reduces the nucleophilicity of the organic group being transferred to the

palladium center. [5]This can lead to a slower rate of transmetalation compared to boronic

acids bearing electron-donating groups. [5][6]* Lewis Acidity: Conversely, the EWGs increase

the Lewis acidity of the boron atom. This enhanced acidity facilitates the initial interaction

with the base (e.g., carbonate, phosphate) to form the "ate" complex, or boronate. [5]The

formation of this more nucleophilic boronate species is a prerequisite for transmetalation,

partially compensating for the electronic deactivation of the phenyl ring.

Trustworthiness of Protocol: A self-validating Suzuki protocol must carefully balance these

competing effects. The choice of base, solvent, and palladium ligand is critical. A stronger

base or a more electron-rich ligand on the palladium catalyst can be employed to accelerate

the transmetalation of electron-deficient boronic acids.
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Standard Suzuki-Miyaura Protocol
Reagents: To a reaction vessel, add 3-Ethoxycarbonyl-4-fluorophenylboronic acid (1.1

eq.), the desired aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a

base (e.g., K₂CO₃, 2.0 eq.).

Solvent: Add a suitable solvent system, typically a mixture like Toluene/Ethanol/Water or

Dioxane/Water.

Reaction Conditions: Purge the mixture with an inert gas (Nitrogen or Argon) and heat to

reflux (typically 80-100 °C) with vigorous stirring.

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Work-up: Upon completion, cool the reaction, dilute with water, and extract with an organic

solvent (e.g., Ethyl Acetate). Wash the organic layer, dry, and concentrate.

Purification: Purify the crude product via column chromatography on silica gel.

Applications in Drug Development & Targeted
Therapy
Phenylboronic acids and their derivatives are increasingly recognized for their potential in

targeted cancer therapy. [7]They serve as versatile scaffolds for developing enzyme inhibitors

and probes for cancer-specific biomarkers. [2][7]3-Ethoxycarbonyl-4-fluorophenylboronic
acid is a valuable intermediate for synthesizing complex pharmaceutical ingredients that may

target critical signaling pathways dysregulated in cancer. [1][8]

Role as a Pharmaceutical Building Block
The unique substitution pattern of this molecule allows for precise, regioselective introduction

of a fluorinated, ester-containing phenyl group into a larger molecular scaffold. This is

particularly valuable in drug design for:

Modulating Pharmacokinetics: The fluorine atom can block metabolic oxidation sites and

enhance binding affinity.
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Fine-Tuning Electronic Properties: The combination of fluoro and ethoxycarbonyl groups

allows for the modulation of the electronic landscape of the final molecule, impacting target

engagement. [2]* Enzyme Inhibition: Boronic acids are known to act as inhibitors of serine

proteases and other enzymes. The core structure can be elaborated to create potent and

selective inhibitors, such as those targeting the proteasome in cancer cells. [7][9]

Targeting Cancer Signaling Pathways
Derivatives synthesized from this boronic acid could potentially modulate key oncogenic

pathways like the PI3K/AKT or various angiokinase pathways. For instance, complex

heterocyclic structures built via Suzuki coupling are known to inhibit kinases that drive tumor

growth and angiogenesis (the formation of new blood vessels). [10][11]

Receptor Tyrosine Kinase 
 (e.g., VEGFR, FGFR)

PI3K

 Growth Factor 
 Signal

AKT

Downstream Effectors 
 (Proliferation, Survival, Angiogenesis)

Angiokinase Inhibitor 
 (Derived from Boronic Acid Precursor)

 Inhibition
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Caption: Inhibition of a representative oncogenic signaling pathway by a therapeutic agent.

Safety and Handling
As with all laboratory reagents, proper safety precautions must be observed when handling 3-
Ethoxycarbonyl-4-fluorophenylboronic acid.

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab

coat, and chemical-resistant gloves.

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-

ventilated area or a chemical fume hood.

Storage: Store in a tightly sealed container in a cool, dry place. [2]* Disposal: Dispose of

waste in accordance with local, state, and federal regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [3-Ethoxycarbonyl-4-fluorophenylboronic acid molecular
weight and formula]. BenchChem, [2026]. [Online PDF]. Available at:
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acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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